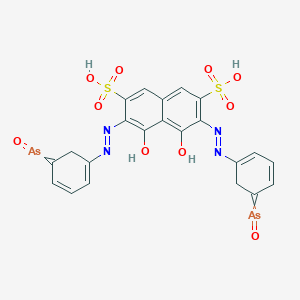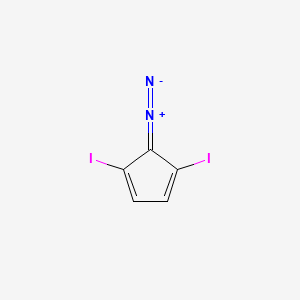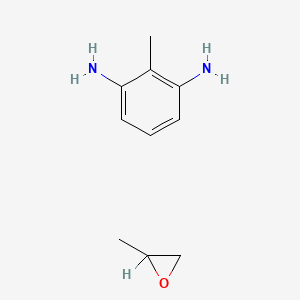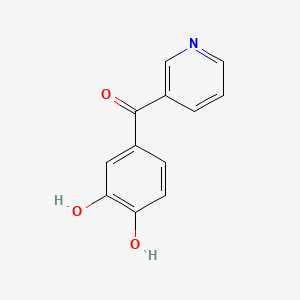![molecular formula C20H17NO5 B14499881 6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran] CAS No. 63147-81-9](/img/structure/B14499881.png)
6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its spiropyran (SP) form and merocyanine (MC) form when exposed to UV light.
Thermal Reactions: The MC form can revert to the SP form upon heating.
Common Reagents and Conditions
Photoisomerization: UV light is used to induce the conversion from SP to MC.
Thermal Reactions: Heating the compound can revert it from MC to SP.
Major Products Formed
Photoisomerization: The major product is the merocyanine form.
Thermal Reactions: The major product is the spiropyran form.
Scientific Research Applications
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] has several scientific research applications:
Switching Devices: It can be used in optical switching devices due to its photochromic properties.
Signal Transducer Receptors: The compound can act as a signal transducer in various chemical and biological systems.
Optical Imaging: It is used in optical imaging processes due to its ability to change color upon exposure to light.
Data Storage: The photo-responsive behavior of this compound makes it useful in optical data storage applications.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] involves the photoisomerization process. When exposed to UV light, the compound undergoes a structural change from the spiropyran form to the merocyanine form. This change is reversible, and the compound can revert to its original form upon heating . The molecular targets and pathways involved in this process include the absorption of UV light, which induces a conformational change in the molecule, leading to the formation of the merocyanine form.
Comparison with Similar Compounds
6-Methoxy-3,3’-dimethyl-8-nitro-2,2’-spirobi[1benzopyran] is unique due to its high quantum yield and enhanced photochromic properties. Similar compounds include:
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2H)-indole]: This compound also exhibits photochromic properties and is used in similar applications.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Used as a precursor in the synthesis of various spiropyran-based compounds.
These similar compounds share the photochromic behavior but may differ in their specific applications and efficiency.
Properties
CAS No. |
63147-81-9 |
|---|---|
Molecular Formula |
C20H17NO5 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6'-methoxy-3,3'-dimethyl-8'-nitro-2,2'-spirobi[chromene] |
InChI |
InChI=1S/C20H17NO5/c1-12-8-14-6-4-5-7-18(14)25-20(12)13(2)9-15-10-16(24-3)11-17(21(22)23)19(15)26-20/h4-11H,1-3H3 |
InChI Key |
MKZAUKNCVHYHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2OC13C(=CC4=C(O3)C(=CC(=C4)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)




![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)


![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)

![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)

